molecular formula C18H20ClNO4 B2618226 ethyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 904504-50-3

ethyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate

Cat. No.: B2618226
CAS No.: 904504-50-3
M. Wt: 349.81
InChI Key: YTJIYIKPZLTXKP-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxylate core substituted at the 1-position with a 6-chloro-2-oxo-2H-chromen-4-ylmethyl group. The chromenone (coumarin derivative) moiety is known for its biological relevance, including anticoagulant, anti-inflammatory, and antimicrobial activities .

Properties

IUPAC Name

ethyl 1-[(6-chloro-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4/c1-2-23-18(22)12-5-7-20(8-6-12)11-13-9-17(21)24-16-4-3-14(19)10-15(13)16/h3-4,9-10,12H,2,5-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJIYIKPZLTXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate typically involves the following steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-keto esters in the presence of a strong acid catalyst.

    Piperidine Ring Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where the coumarin derivative reacts with piperidine in the presence of a base such as sodium hydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups.

    Substitution: The chlorine atom in the coumarin ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic substitution conditions.

Major Products Formed

    Oxidation: Oxidized coumarin derivatives.

    Reduction: Reduced coumarin derivatives.

    Substitution: Substituted coumarin derivatives with various functional groups.

Scientific Research Applications

Ethyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, coumarin derivatives are known to inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine Carboxylates with Varied Substituents

Ethyl 1-(2-Chloroethyl)piperidine-4-carboxylate (Intermediate for Umeclidinium Bromide)
  • Structure : Features a 2-chloroethyl group instead of the chromenylmethyl substituent.
  • Synthesis : Prepared via reaction of ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base .
  • Application : Intermediate in synthesizing umeclidinium bromide, a bronchodilator. The chloroethyl group facilitates further cyclization to form azabicyclo structures .
  • Key Difference: The absence of the chromenone ring reduces aromatic interactions, impacting target specificity (e.g., bronchodilation vs. coumarin-related activities).
Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate
  • Structure: Contains a methoxyimino group and ethoxypropyl chain at the 3- and 4-positions of piperidine.
  • Synthesis : Derived from ketone precursors via reaction with O-methylhydroxylamine hydrochloride .

Ester Group Variations: Ethyl vs. Methyl

  • Methyl 1-[(6-Chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate Hydrochloride Structure: Methyl ester instead of ethyl. Such modifications are critical for optimizing pharmacokinetics in drug development .

Chromenone Ring Substituent Variations

Ethyl 1-[(6-Hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate
  • Structure: 6-Hydroxy and 7-methyl substituents on the chromenone ring.
  • Methyl groups may sterically hinder interactions or improve metabolic stability .
6-Chloro vs. Unsubstituted Chromenones

    Biological Activity

    Ethyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

    Chemical Structure and Synthesis

    The compound features a chromen-2-one core structure with a piperidine ring. The synthesis typically involves:

    • Formation of the Chromen-2-one Core : Achieved via Pechmann condensation using phenol and ethyl acetoacetate in the presence of a strong acid catalyst.
    • Chlorination : Introduction of the chlorine atom through reactions with thionyl chloride or phosphorus pentachloride.
    • Piperidine Attachment : A nucleophilic substitution reaction attaches the piperidine ring to the chromen-2-one core.

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial potential of chromene derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications to the chromen core can enhance antimicrobial efficacy .

    Anticancer Properties

    The compound has been investigated for its anticancer activity. It is known to induce apoptosis in cancer cells through mechanisms involving:

    • Inhibition of Specific Enzymes : this compound can inhibit kinases and proteases that are crucial in cancer progression.
    • Modulation of Receptor Activity : The compound may interact with G-protein coupled receptors (GPCRs), influencing pathways related to cell proliferation and survival.

    Anti-inflammatory Effects

    Research suggests that this compound can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

    The biological effects of this compound are attributed to several mechanisms:

    • Enzyme Inhibition : The compound inhibits enzymes like butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), which are linked to neurodegenerative diseases .
    • Induction of Apoptosis : It activates signaling pathways that lead to programmed cell death in tumor cells.
    • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against cellular damage.

    Case Studies and Research Findings

    A study evaluating various derivatives of chromene compounds found that those similar to ethyl 1-[...]-piperidine exhibited potent activity against Alzheimer's disease-related targets, outperforming traditional treatments like curcumin in specific assays .

    In another investigation, derivatives were tested for their ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. The results indicated significant inhibition rates, with some compounds showing IC50 values lower than those of established drugs .

    Summary Table of Biological Activities

    Activity TypeObserved EffectsReference
    AntimicrobialInhibition against Gram-positive/negative bacteria
    AnticancerInduction of apoptosis in cancer cells
    Anti-inflammatoryReduction in pro-inflammatory cytokines
    NeuroprotectiveInhibition of BuChE and AChE

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